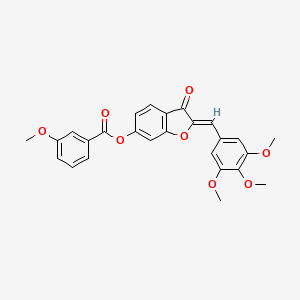

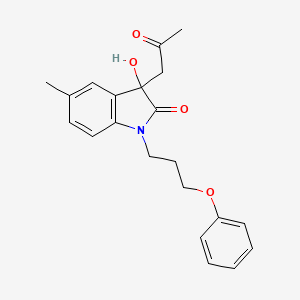

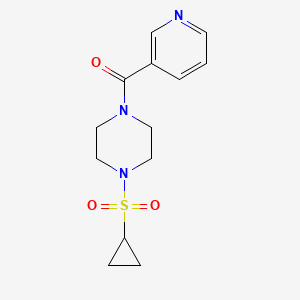

![molecular formula C16H19N3O4 B2939729 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 2034536-92-8](/img/structure/B2939729.png)

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide, also known as PEAQX, is a chemical compound that belongs to the class of NMDA receptor antagonists. NMDA receptors are important for synaptic plasticity, learning, and memory. PEAQX is a selective antagonist of GluA2-lacking AMPA receptors, which are also involved in synaptic plasticity and learning.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

- Coordination Complexes Construction : Pyrazole-acetamide derivatives, similar to the compound , have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized by various spectroscopic studies and X-ray crystallography, demonstrating their potential in the field of inorganic chemistry and materials science (Chkirate et al., 2019).

- Antioxidant Activity : The same study also investigated the antioxidant activity of these complexes. They were evaluated using various in vitro assays, showing significant antioxidant activity. This suggests potential applications in pharmaceuticals and nutraceuticals where antioxidant properties are valuable (Chkirate et al., 2019).

Pharmaceutical Applications

- Potential Anti-Inflammatory and Analgesic Agents : A study focused on synthesizing novel compounds, including pyrazole derivatives, and evaluating them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed significant biological activities, suggesting the potential of such compounds in drug development (Küçükgüzel et al., 2013).

- Cytotoxicity and Enzyme Inhibition : Another research explored the cytotoxic activities of pyrazoline benzene sulfonamides on tumor and non-tumor cell lines and their effects on carbonic anhydrase isoenzymes. The findings indicated that these compounds could serve as lead molecules for further investigations in cancer therapy (Kucukoglu et al., 2016).

Chemical Synthesis and Characterization

- Synthetic Routes for Substituted Pyrazoles : Research has been conducted on effective methods for the direct synthesis of substituted pyrazoles. This includes the characterization of these compounds using spectroscopic methods, crystal structure analysis, and theoretical calculations, providing insights into the synthesis and properties of pyrazole-based compounds (Naveen et al., 2021).

- Novel Synthesis Methods : Studies have also been conducted on microwave-assisted synthesis of novel pyrazole derivatives, highlighting efficient synthesis methods and computational studies for better understanding the chemical properties and potential applications of these compounds (Fahim et al., 2019).

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c20-16(11-13-2-3-14-15(10-13)23-12-22-14)17-5-8-21-9-7-19-6-1-4-18-19/h1-4,6,10H,5,7-9,11-12H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWSAEOLXBDADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NCCOCCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

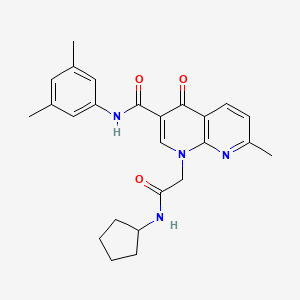

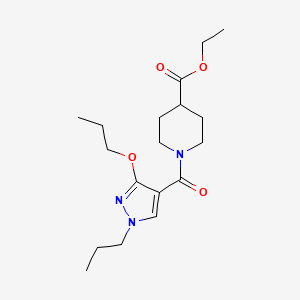

![5-((4-Fluoro-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2939649.png)

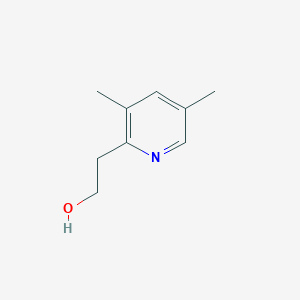

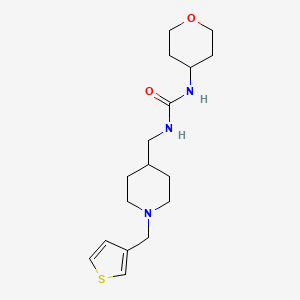

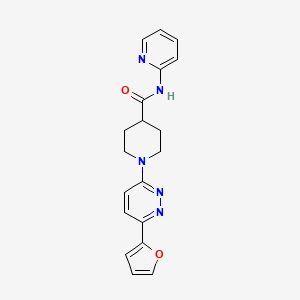

![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2939651.png)

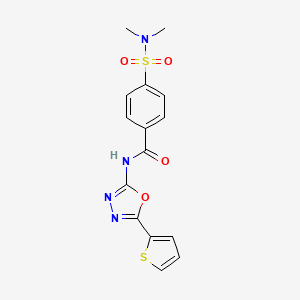

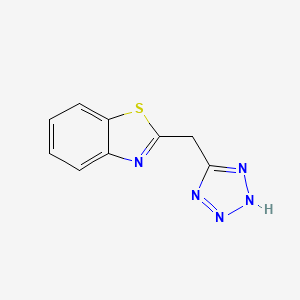

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2939659.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939665.png)